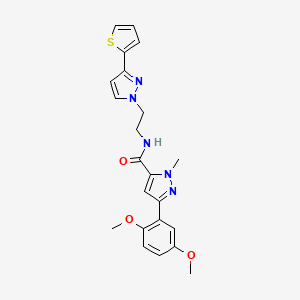
1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea is a multifaceted compound that has garnered interest in various scientific fields. This compound is distinguished by its complex structure, which involves an intricate interplay of heterocyclic rings and functional groups, making it a valuable subject for research in synthetic chemistry, biology, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea involves several key steps, typically starting with the preparation of individual building blocks followed by their systematic assembly:
Synthesis of 3,4-Dihydroisoquinoline: This involves the Pictet-Spengler reaction between an aromatic aldehyde and an amine to form the dihydroisoquinoline core.
Formation of the Thiazole Ring: Utilizing a Hantzsch thiazole synthesis, the thiazole ring is prepared from α-haloketones and thiourea.
Coupling Reactions: The final step includes coupling the thiazole ring with the dihydroisoquinoline moiety and further linking it to the m-tolyl urea structure using carbodiimide-mediated reactions under controlled conditions.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for efficiency and yield:
Scalable Reaction Conditions: Using high-throughput reactors for Pictet-Spengler and Hantzsch reactions to ensure consistent product formation.
Purification Techniques: Employing large-scale chromatographic methods or crystallization to purify the final product.
化学反应分析
Types of Reactions: The compound undergoes several chemical reactions that are valuable for structural modifications and functional analysis:
Oxidation: Conversion of dihydroisoquinoline to isoquinoline under mild oxidizing conditions.
Reduction: Reduction of thiazole rings can yield dihydrothiazole derivatives.
Substitution Reactions: Functional group substitutions on the aromatic rings using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.
Substituting Agents: Halogens, alkylating agents, or acylating agents under respective conditions.
Major Products: These reactions can yield various derivatives, including isoquinoline analogs, dihydrothiazole compounds, and substituted urea derivatives.
科学研究应用
Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the preparation of more complex molecules through further functionalization and modification.
Biology: In biological research, the compound is studied for its interactions with cellular receptors and enzymes, potentially revealing new pathways for therapeutic interventions.
Medicine: Pharmacologically, it is investigated for its potential as an antineoplastic agent, leveraging its ability to interfere with cellular growth mechanisms.
Industry: Industrial applications include its use in the synthesis of specialty chemicals and as a template for designing new materials with specific properties.
作用机制
The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors:
Molecular Targets: It may inhibit key enzymes involved in metabolic pathways or bind to receptor sites, modulating biological responses.
Pathways Involved: By affecting signal transduction pathways, it can alter cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea
Uniqueness: 1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea stands out due to the specific substitution pattern on the m-tolyl ring, which can influence its biological activity and chemical reactivity, distinguishing it from its analogs.
This comprehensive overview should give you a solid foundation on the compound. Feel free to ask more if anything piques your interest!
属性
IUPAC Name |
1-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-5-4-8-18(11-15)23-21(28)25-22-24-19(14-29-22)12-20(27)26-10-9-16-6-2-3-7-17(16)13-26/h2-8,11,14H,9-10,12-13H2,1H3,(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOCQKZZTOOAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581022.png)
![N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2581023.png)

amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2581027.png)
![tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate](/img/structure/B2581029.png)

![4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2581031.png)
![N-(2-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2581033.png)

![2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2581036.png)
![4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid](/img/structure/B2581038.png)



